2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride
Description
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid hydrochloride is a benzoic acid derivative featuring a 1-methylpyrazole moiety linked via an aminomethyl group at the 2-position of the aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12(16)17;/h2-5,7-8,13H,6H2,1H3,(H,16,17);1H |
InChI Key |
KJZGQYJNZORHMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride typically involves the reaction of 1-methylpyrazole with a suitable benzoic acid derivative under conditions that facilitate the formation of the aminomethyl linkage. Common reagents used in this synthesis include formaldehyde and hydrochloric acid, which help in the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis Table
Key Observations
- Substituent Effects : Alkyl groups (methyl, ethyl) on the pyrazole ring modulate lipophilicity and metabolic stability. Bulkier substituents (e.g., pyrrolidinyl-ethyl) may hinder solubility but enhance receptor interactions .
- Heterocycle Variations : Replacing pyrazole with imidazole or azetidine alters hydrogen-bonding capacity and steric profiles, impacting target selectivity .
- Salt Forms : Hydrochloride salts improve aqueous solubility but may reduce bioavailability compared to free acids or esters .
Biological Activity
2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride, a compound with the molecular formula CHClNO, is recognized for its potential biological activities, particularly in medicinal chemistry. Its structural features include a benzoic acid moiety linked to a 1-methylpyrazole group via an amino methyl group. This unique configuration may confer distinct pharmacological properties that are under investigation for various therapeutic applications.
- Molecular Weight : 253.69 g/mol
- Molecular Formula : CHClNO
- Solubility : The hydrochloride form enhances solubility in aqueous solutions, which is crucial for biological assays and therapeutic applications.
Research indicates that this compound may act as an inhibitor in various enzymatic pathways, particularly those involved in nicotinamide adenine dinucleotide (NAD) biosynthesis. This modulation can significantly impact cellular metabolism and energy homeostasis, making it a candidate for studies related to cancer therapy and metabolic disorders.
Enzymatic Inhibition
The compound has been shown to influence NAD levels in cells, which is critical for many metabolic processes. Studies utilizing various biochemical assays have demonstrated its binding affinity to enzymes involved in NAD metabolism. This interaction is pivotal for understanding its mechanism of action and optimizing its structure for enhanced efficacy.
Case Studies and Research Findings
- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting pathways essential for tumor growth. For example, compounds structurally similar to this compound have been evaluated for their roles in inhibiting cancer cell proliferation through modulation of metabolic pathways .
- Metabolic Disorders : The compound's ability to modulate NAD levels suggests potential applications in treating metabolic disorders. Research has shown that enhancing NAD availability can improve mitochondrial function and energy metabolism, which are often disrupted in metabolic diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid | CHNO | Contains an amino group directly on the pyrazole ring |
| 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid | CHNO | Lacks an amino methyl linker |
| 2-(4-Amino-pyrazol-1-ylmethyl)-benzoic acid methyl ester | CHClNO | Methyl ester form increases lipophilicity |
The unique aspect of this compound lies in its specific combination of a pyrazole moiety linked via an amino group to benzoic acid, which may confer distinct pharmacological properties compared to its analogs.
Future Directions
Further research is needed to fully elucidate the biological mechanisms through which this compound exerts its effects. Potential studies could focus on:
- In vivo efficacy in animal models for cancer and metabolic disorders.
- Structural optimization to enhance solubility and bioavailability.
- Comprehensive pharmacokinetic studies to assess metabolism and excretion profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
